Cas no 2172569-32-1 (3,3-difluoropentane-1-sulfonyl fluoride)

3,3-Difluoropentane-1-sulfonyl fluoride is a fluorinated sulfonyl fluoride derivative with applications in organic synthesis and medicinal chemistry. Its key advantages include its role as a versatile electrophilic reagent, particularly in SuFEx (Sulfur Fluoride Exchange) click chemistry, due to the high reactivity of the sulfonyl fluoride group. The difluorinated backbone enhances stability and modulates physicochemical properties, making it useful for introducing fluorinated motifs into target molecules. The compound’s structural features allow for selective transformations under mild conditions, enabling efficient derivatization in complex molecular frameworks. Its compatibility with diverse reaction conditions and functional groups makes it a valuable intermediate in drug discovery and materials science.
3,3-difluoropentane-1-sulfonyl fluoride structure
2172569-32-1 structure
Product name:3,3-difluoropentane-1-sulfonyl fluoride
CAS No:2172569-32-1
MF:C5H9F3O2S
MW:190.183971166611
CID:6547366
PubChem ID:165869520

3,3-difluoropentane-1-sulfonyl fluoride Chemical and Physical Properties

Names and Identifiers

    • 3,3-difluoropentane-1-sulfonyl fluoride
    • EN300-1644983
    • 2172569-32-1
    • Inchi: 1S/C5H9F3O2S/c1-2-5(6,7)3-4-11(8,9)10/h2-4H2,1H3
    • InChI Key: SEIKBEBICYNHLX-UHFFFAOYSA-N
    • SMILES: S(CCC(CC)(F)F)(=O)(=O)F

Computed Properties

  • Exact Mass: 190.02753519g/mol
  • Monoisotopic Mass: 190.02753519g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 4
  • Complexity: 204
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 42.5Ų

3,3-difluoropentane-1-sulfonyl fluoride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1644983-2.5g
3,3-difluoropentane-1-sulfonyl fluoride
2172569-32-1
2.5g
$2127.0 2023-05-26
Enamine
EN300-1644983-0.1g
3,3-difluoropentane-1-sulfonyl fluoride
2172569-32-1
0.1g
$956.0 2023-05-26
Enamine
EN300-1644983-1.0g
3,3-difluoropentane-1-sulfonyl fluoride
2172569-32-1
1g
$1086.0 2023-05-26
Enamine
EN300-1644983-10000mg
3,3-difluoropentane-1-sulfonyl fluoride
2172569-32-1
10000mg
$4483.0 2023-09-22
Enamine
EN300-1644983-500mg
3,3-difluoropentane-1-sulfonyl fluoride
2172569-32-1
500mg
$1001.0 2023-09-22
Enamine
EN300-1644983-0.5g
3,3-difluoropentane-1-sulfonyl fluoride
2172569-32-1
0.5g
$1043.0 2023-05-26
Enamine
EN300-1644983-250mg
3,3-difluoropentane-1-sulfonyl fluoride
2172569-32-1
250mg
$959.0 2023-09-22
Enamine
EN300-1644983-10.0g
3,3-difluoropentane-1-sulfonyl fluoride
2172569-32-1
10g
$4667.0 2023-05-26
Enamine
EN300-1644983-5.0g
3,3-difluoropentane-1-sulfonyl fluoride
2172569-32-1
5g
$3147.0 2023-05-26
Enamine
EN300-1644983-0.05g
3,3-difluoropentane-1-sulfonyl fluoride
2172569-32-1
0.05g
$912.0 2023-05-26

Additional information on 3,3-difluoropentane-1-sulfonyl fluoride

Introduction to 3,3-difluoropentane-1-sulfonyl fluoride (CAS No. 2172569-32-1)

3,3-difluoropentane-1-sulfonyl fluoride is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research due to its unique structural properties and versatile applications. This compound, identified by the chemical abstracts service number CAS No. 2172569-32-1, belongs to the class of sulfonyl fluorides, which are widely recognized for their role as key intermediates in the synthesis of various biologically active molecules. The presence of fluorine atoms in its structure enhances its reactivity and makes it a valuable building block for the development of novel therapeutic agents.

The molecular structure of 3,3-difluoropentane-1-sulfonyl fluoride consists of a five-carbon chain with fluorine substituents at the third carbon position and a sulfonyl fluoride group at the first carbon position. This configuration imparts distinct electronic and steric properties to the molecule, making it particularly useful in organic synthesis. The sulfonyl fluoride group is known for its ability to participate in nucleophilic substitution reactions, which are fundamental to many synthetic pathways in drug development.

In recent years, there has been a growing interest in fluorinated compounds due to their enhanced metabolic stability, improved binding affinity, and increased bioavailability compared to their non-fluorinated counterparts. 3,3-difluoropentane-1-sulfonyl fluoride exemplifies this trend, as it serves as a crucial intermediate in the synthesis of fluorinated sulfonyl derivatives. These derivatives have shown promise in various therapeutic areas, including oncology, anti-inflammatory drugs, and central nervous system (CNS) medications.

One of the most compelling applications of 3,3-difluoropentane-1-sulfonyl fluoride is in the development of kinase inhibitors, which are essential for treating a wide range of cancers and inflammatory diseases. Kinase enzymes play a critical role in cell signaling pathways, and their overactivity is often associated with disease progression. By incorporating fluorine atoms into kinase inhibitors, researchers can modulate the enzyme's activity more effectively while minimizing side effects. The unique reactivity of 3,3-difluoropentane-1-sulfonyl fluoride allows for the efficient introduction of fluorinated sulfonyl groups into these inhibitors, enhancing their potency and selectivity.

Recent studies have also highlighted the potential of 3,3-difluoropentane-1-sulfonyl fluoride in the synthesis of protease inhibitors. Proteases are enzymes that cleave peptide bonds and are involved in various physiological processes. Dysregulation of protease activity has been linked to several diseases, including HIV/AIDS and Alzheimer's disease. The ability of 3,3-difluoropentane-1-sulfonyl fluoride to serve as a precursor for fluorinated sulfonyl protease inhibitors has opened new avenues for therapeutic intervention. These inhibitors can target specific proteases with high precision, offering a more effective treatment strategy.

The pharmaceutical industry has also explored the use of 3,3-difluoropentane-1-sulfonyl fluoride in the development of antiviral drugs. Viruses rely on host cellular machinery for replication, and inhibiting viral enzymes can disrupt their life cycle. Fluorinated sulfonyl compounds have demonstrated antiviral properties by interfering with viral protease activity or inhibiting viral polymerases. The structural features of 3,3-difluoropentane-1-sulfonyl fluoride make it an ideal candidate for designing such antiviral agents.

From a synthetic chemistry perspective, 3,3-difluoropentane-1-sulfonyl fluoride offers several advantages as an intermediate. Its reactivity allows for easy functionalization at multiple sites, enabling chemists to tailor the molecule's properties for specific applications. Additionally, the presence of fluorine atoms enhances its stability under various reaction conditions, making it a reliable building block for complex synthetic transformations.

The use of computational methods has further advanced the application of 3,3-difluoropentane-1-sulfonyl fluoride in drug discovery. Molecular modeling techniques have been employed to predict how this compound interacts with biological targets at the atomic level. These insights have guided researchers in optimizing synthetic routes and improving drug candidates' efficacy and safety profiles.

In conclusion, 3 , 3 - difluoro pentane - 1 - sul fon y l flu o ride ( C A S N o . 2 1 7 2 5 6 9 - 32 - 1 ) is a multifaceted compound with significant potential in pharmaceutical research and development . Its unique structural features and reactivity make it an invaluable intermediate for synthesizing biologically active molecules . The growing body of research on fluorinated compounds underscores its importance in addressing various therapeutic challenges . As scientific understanding advances , it is likely that new applications for this compound will continue to emerge , further solidifying its role in modern drug discovery .

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